

Bevirimat binding site CA-SP1 cleavage site

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Compound Focus: Bevirimat

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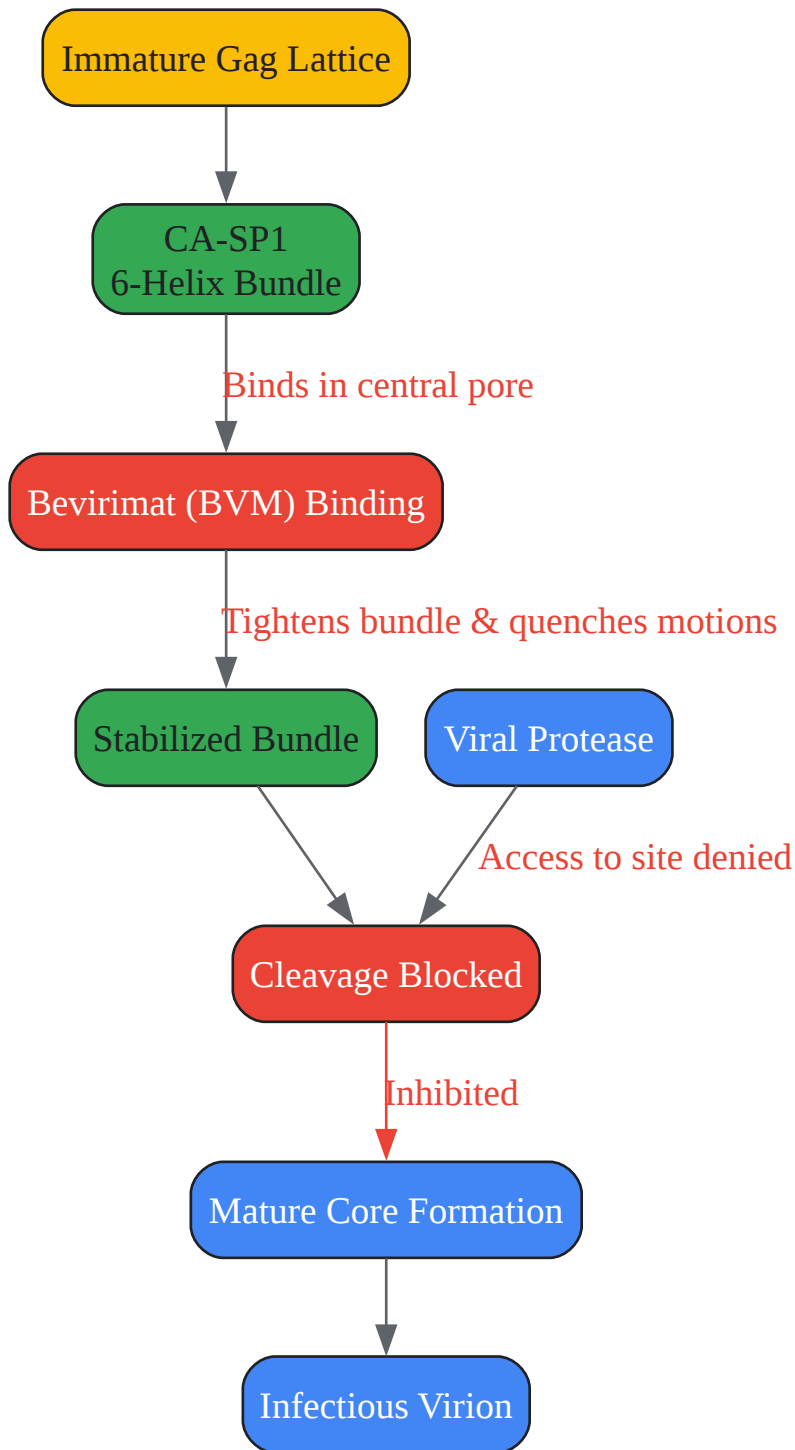
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Structural Basis of Binding & Inhibition

High-resolution structural studies have revealed that the C-terminal domain of the Capsid protein and Spacer Peptide 1 (CACTD-SP1) spontaneously self-assembles into a **6-helix bundle**, forming the core of the Gag hexamer in the immature lattice [1]. The scissile bond between CA and SP1 is buried within this bundle.

- **Binding Location:** **Bevirimat** binds inside the central pore of this 6-helix bundle [1]. The binding orientation is defined by interactions between the inhibitor's dimethylsuccinyl group and the surrounding protein chains [1].
- **Stabilization and Occlusion:** Upon binding, **Bevirimat** tightens the 6-helix bundle and quashes molecular motions, particularly in the SP1 region. This stabilization makes the unfolding of the bundle—a prerequisite for protease access—more difficult, thereby inhibiting cleavage [1].
- **Role of IP6:** The cellular cofactor inositol hexakisphosphate (**IP6**) binds at the top of the 6-helix bundle, forming salt bridges with rings of lysine residues (K158 and K227). IP6 and **Bevirimat** can bind to the CACTD-SP1 complex simultaneously, and both contribute to stabilizing the immature lattice, though at distinct sites [1].

The following diagram illustrates the mechanism by which **Bevirimat** binding stabilizes the CA-SP1 6-helix bundle and prevents protease access.



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Bevirimat binding stabilizes the CA-SP1 6-helix bundle, preventing protease access and blocking viral maturation.

Resistance Mutations

A significant challenge for **Bevirimat**'s clinical development has been pre-existing viral resistance, primarily driven by natural polymorphisms in SP1.

- **Primary Resistance Mutations:** Substitutions at **SP1 residue V7 (e.g., V7A)** and **T8 (e.g., T8Δ, T8N)** are strongly associated with reduced BVM susceptibility [1]. The **T8I** mutation not only confers resistance but also phenocopies the drug's effect by stabilizing the immature CA-SP1 lattice and impairing cleavage on its own [2].
- **Mechanism of Resistance:** The SP1-V7A mutation introduces a smaller alanine side chain, creating extra space within the 6-helix bundle. This alters the conformational landscape and reduces the stabilizing effect of **Bevirimat** binding, thereby restoring cleavage efficiency [1]. The T8I mutation likely stabilizes the helical bundle through enhanced hydrophobic interactions [2].

The table below summarizes key resistance mutations and their proposed mechanisms.

Mutation	Location	Proposed Resistance Mechanism & Notes
SP1-V7A	SP1 residue 7	Introduces smaller side chain, creating cavity in bundle; reduces BVM binding stability [1]. A common natural polymorphism.
SP1-T8Δ	SP1 residue 8	Deletion of threonine; disrupts local protein-inhibitor interactions [1].
SP1-T8I	SP1 residue 8	Substitution with bulkier isoleucine; stabilizes helix bundle independently, mimicking BVM action and rendering it redundant [2].
SP1-A1V	SP1 residue 1 (CA-SP1 junction)	Selected in vitro; does not severely impair viral replication but confers resistance [1].

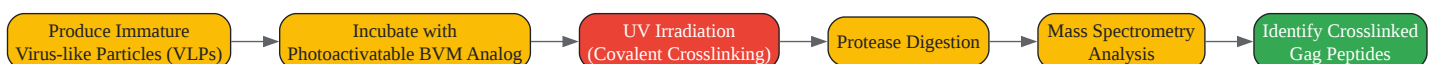
Key Experimental Evidence & Protocols

Direct evidence for **Bevirimat**'s binding site and the methodologies used to elucidate it are crucial for researchers.

- **Photoaffinity Crosslinking & Mass Spectrometry [3]:** This study provided the first direct evidence of **Bevirimat** binding to Gag.

- **Protocol Overview:**
 - **Production of Immature VLPs:** HIV-1 Gag virus-like particles were produced by large-scale transfection of a plasmid (pVP-I) in 293T cells. Particles were purified from the medium and stripped of membrane contaminants with mild detergent.
 - **Crosslinking:** Purified immature VLPs were incubated with photoactivatable analogs of **Bevirimat**. Upon UV irradiation, these analogs formed covalent crosslinks with their protein binding partners.
 - **Digestion and Analysis:** Crosslinked VLPs were digested with a protease. The resulting peptides were analyzed by mass spectrometry to identify the specific Gag peptides covalently linked to the **Bevirimat** analog.
- **Key Finding:** The analogs crosslinked to sequences overlapping or proximal to the **CA-SP1 cleavage site**. A second, unexpected interaction region was mapped to the **Major Homology Region (MHR)** within CA [3].
- **Magic-Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR)** [1]: This technique provided atomic-resolution structures of the **Bevirimat**-target complex.
 - **Protocol Overview:**
 - **Sample Preparation:** A recombinant protein spanning the CACTD-SP1 region was assembled into microcrystalline assemblies in the presence of IP6, with and without **Bevirimat**.
 - **Data Collection:** Multi-dimensional MAS NMR spectra were recorded on isotopically labeled (¹³C, ¹⁵N) samples.
 - **Structure Calculation:** A large number of distance restraints (from ¹³C-¹³C, ¹⁵N-¹³C, etc., correlations) and dihedral angle restraints were used to calculate the atomic-resolution structure of the CACTD-SP1/**Bevirimat** complex.
 - **Key Finding:** Unambiguously defined **Bevirimat**'s binding pose within the center of the 6-helix bundle and revealed its simultaneous binding with IP6 [1].

The workflow for identifying the **Bevirimat** binding site through photoaffinity crosslinking is summarized below.



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*Experimental workflow using photoaffinity crosslinking to map the **Bevirimat** binding site.*

Future Directions

Understanding **Bevirimat**'s binding and resistance mechanisms paves the way for next-generation maturation inhibitors.

- **Designing Improved Inhibitors:** Structural data allows for the rational design of compounds that can maintain binding efficacy despite common resistance mutations like V7A [1].
- **Exploiting the MHR Interaction:** The discovery of a secondary interaction with the Major Homology Region suggests this could be a novel target for future inhibitors [3].

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